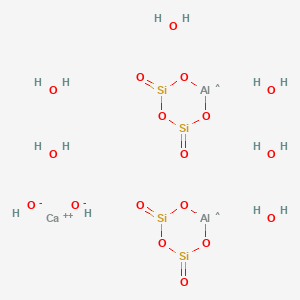
CID 92026169
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 92026169 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.
Preparation Methods
The synthesis of CID 92026169 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often patented, general methods include:
Synthetic Routes: The compound is typically synthesized through multi-step organic synthesis, involving the formation of key intermediates.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 92026169 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
CID 92026169 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of CID 92026169 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
CID 92026169 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
Al2CaH14O18Si4 |
|---|---|
Molecular Weight |
508.48 g/mol |
InChI |
InChI=1S/2Al.Ca.2O5Si2.8H2O/c;;;2*1-6(2)5-7(3)4;;;;;;;;/h;;;;;8*1H2/q3*+2;2*-2;;;;;;;;/p-2 |
InChI Key |
UNYSKUBLZGJSLV-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[OH-].[OH-].O=[Si]1O[Al]O[Si](=O)O1.O=[Si]1O[Al]O[Si](=O)O1.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















